Tetrahydroxygallensäuren, Alkohole und Derivate

Tetrahydroxy bile acids, alcohols, and their derivatives are a class of important secondary bile acids with diverse biological activities. These compounds play crucial roles in the human digestive system by aiding in lipid digestion and absorption. Structurally, they feature four hydroxyl groups attached to either cholic acid or deoxycholic acid, leading to unique physicochemical properties that influence their interactions with various molecules within the gastrointestinal tract.

Derivatives of these bile acids can include compounds modified through esterification, amide formation, or other chemical reactions. These modifications can alter their solubility and pharmacological properties, making them valuable tools in pharmaceutical research for developing drugs targeting lipid metabolism disorders, inflammation, and other diseases related to bile acid dysregulation.

Their complex structure and functional diversity make tetrahydroxy bile acids significant intermediates in drug development, particularly for conditions involving abnormal bile acid homeostasis.

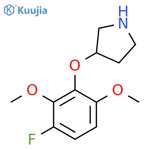

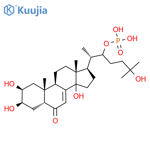

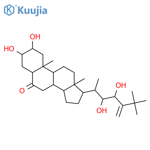

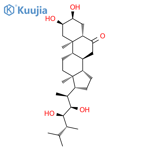

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

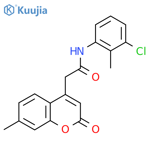

|

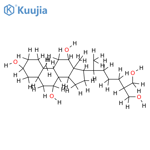

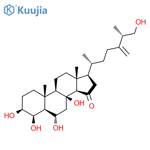

Ecdysone-22-phosphate | 82183-62-8 | C27H45O9P |

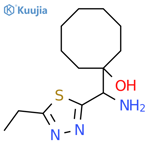

|

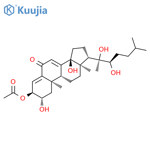

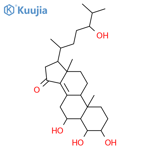

(2beta,3alpha,5alpha,22R,23R)-2,3,22,23-Tetrahydroxy-25-methylergost-24(28)en-6-one | 121398-03-6 | C29H48O5 |

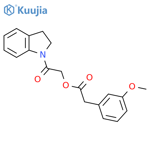

|

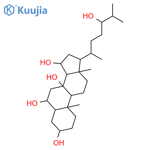

24-Epicastasterone | 72050-71-6 | C28H48O5 |

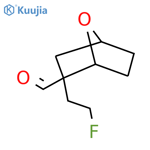

|

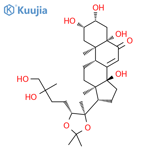

Latimerol | 2486-18-2 | C27H48O5 |

|

Cholesta-4,7-dien-6-one, 3-(acetyloxy)-2,14,20,22-tetrahydroxy-, (2b,3a,22R)- | 104387-08-8 | C29H44O7 |

|

6-Deoxo-24-epicastasterone-d3 | 1402912-18-8 | C28H50O4 |

|

(3beta,5alpha,6alpha,15alpha,24S)-Cholestane-3,6,8,15,24-pentol | 117121-29-6 | C27H48O5 |

|

26-hydroxypolypodine B 20,22-acetonide | 1039035-97-6 | C30H48O9 |

|

Certonardosterol Q1 | 781646-76-2 | C28H46O6 |

|

3,4,6,24-Tetrahydroxycholest-8(14)-en-15-one; (3β,4β,5α,6α,25S)-form | 781646-82-0 | C27H44O5 |

Verwandte Literatur

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

Empfohlene Lieferanten

-

atkchemicaFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte